2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione
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Overview
Description
2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are usually purine derivatives.
Methoxylation: The introduction of the methoxy group (-OCH3) is achieved through a methoxylation reaction. This step requires the use of methanol and a suitable catalyst under controlled temperature and pressure conditions.
Methylation: The methyl groups are introduced through methylation reactions, which involve the use of methylating agents such as methyl iodide or dimethyl sulfate.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired purine structure. This step may require the use of strong acids or bases to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors. The process involves:
Batch or Continuous Processing: Depending on the scale of production, the synthesis can be performed in batch or continuous reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides or amines are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives and as a model compound in studying purine chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, affecting their function.
Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar structure but lacks the methoxy group.
Theobromine (3,7-Dimethylxanthine): Similar structure but lacks one methyl group and the methoxy group.
Theophylline (1,3-Dimethylxanthine): Similar structure but lacks one methyl group and the methoxy group.
Uniqueness
2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H12N4O3 |
---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
2-methoxy-3,7,9-trimethylpurine-6,8-dione |
InChI |
InChI=1S/C9H12N4O3/c1-11-5-6(14)10-8(16-4)12(2)7(5)13(3)9(11)15/h1-4H3 |
InChI Key |
BKQRHLFNVHGQKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N(C(=NC2=O)OC)C)N(C1=O)C |
Origin of Product |
United States |
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